2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid
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Overview
Description
2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid is an organic compound with the molecular formula C20H16O3. This compound is known for its unique structure, which includes a benzoic acid moiety substituted with a hydroxyphenyl and a phenylmethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid typically involves the reaction of 2-hydroxybenzyl alcohol with benzoic acid under acidic conditions. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid phenylmethyl ester: Similar structure but lacks the carboxylic acid group.
Benzyl salicylate: Contains a benzyl group instead of a phenylmethyl group.
Salicylic acid: Lacks the phenylmethyl substitution.
Uniqueness
2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
6315-39-5 |
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Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)-phenylmethyl]benzoic acid |
InChI |
InChI=1S/C20H16O3/c21-18-13-7-6-12-17(18)19(14-8-2-1-3-9-14)15-10-4-5-11-16(15)20(22)23/h1-13,19,21H,(H,22,23) |
InChI Key |
DBXWCEYPSAOCII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)O)C3=CC=CC=C3O |
Origin of Product |
United States |
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